Sodium (2-aminophenyl)acetate Sodium (2-aminophenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14003307
InChI: InChI=1S/C8H9NO2.Na/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5,9H2,(H,10,11);/q;+1/p-1
SMILES:
Molecular Formula: C8H8NNaO2
Molecular Weight: 173.14 g/mol

Sodium (2-aminophenyl)acetate

CAS No.:

Cat. No.: VC14003307

Molecular Formula: C8H8NNaO2

Molecular Weight: 173.14 g/mol

* For research use only. Not for human or veterinary use.

Sodium (2-aminophenyl)acetate -

Specification

Molecular Formula C8H8NNaO2
Molecular Weight 173.14 g/mol
IUPAC Name sodium;2-(2-aminophenyl)acetate
Standard InChI InChI=1S/C8H9NO2.Na/c9-7-4-2-1-3-6(7)5-8(10)11;/h1-4H,5,9H2,(H,10,11);/q;+1/p-1
Standard InChI Key HYMFGPNQDYYRRG-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C(=C1)CC(=O)[O-])N.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium (2-aminophenyl)acetate (CAS 65277-67-0) is formally designated as sodium,(2R)-2-phenyl-2-[(2-phenylacetyl)amino]acetate, with the molecular formula C16H14NNaO3\text{C}_{16}\text{H}_{14}\text{NNaO}_3 and a molecular weight of 291.277 g/mol . The compound features a chiral center at the C2 position (R-configuration), a phenyl group, and a phenylacetyl-substituted aminoacetate backbone (Fig. 1). Key structural parameters include:

ParameterValue
Exact Mass291.087 g/mol
Polar Surface Area (PSA)72.72 Ų
LogP (Partition Coefficient)2.884

The moderate LogP value suggests balanced lipophilicity and hydrophilicity, making it suitable for aqueous and organic phase reactions .

Synthesis and Reaction Pathways

Mechanistic Insights

The reaction proceeds via a non-radical pathway, as evidenced by the negligible impact of the radical scavenger TEMPO (2,2,6,6-tetramethylpiperidinyloxy) . Isotopic labeling studies could further elucidate hydrogen transfer mechanisms in future work.

Physicochemical and Spectroscopic Properties

Solubility and Stability

While explicit solubility data for sodium (2-aminophenyl)acetate are unavailable, its PSA (72.72 Ų) and ionic nature suggest high solubility in polar aprotic solvents like DMSO or dimethylacetamide (DMA) . Stability under acidic conditions remains uncharacterized but merits investigation given the labile amino and carboxylate groups.

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6) of related compounds shows aromatic proton resonances at δ 7.2–7.8 ppm and methylene protons at δ 4.1–4.3 ppm .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) typically exhibits a [M+Na]+^+ peak at m/zm/z 291.1 .

Applications in Organic Synthesis and Drug Development

Heterocyclic Scaffold Construction

The compound’s ability to participate in cyclization reactions makes it valuable for synthesizing benzimidazo[1,2-c]quinazolines—a scaffold with reported anticancer and antimicrobial activity . For example, benzo imidazo[1,2-c]quinazolin-6-yl(phenyl)methanone derivatives show IC50_{50} values below 10 μM in preliminary cytotoxicity assays .

Pharmaceutical Relevance

Analytical and Purification Methods

Chromatographic Techniques

  • TLC: Monitoring reactions using silica gel plates with nn-hexane/ethyl acetate (3:2) as the mobile phase .

  • Column Chromatography: Purification via silica gel columns with gradient elution (30:70 to 50:50 nn-hexane/ethyl acetate) .

Quantitative Analysis

High-resolution mass spectrometry (HRMS) and 13C^{13}\text{C} NMR remain gold standards for purity assessment .

Challenges and Future Directions

Synthetic Limitations

Current methods rely on stoichiometric iodine, generating waste and complicating scalability. Catalytic systems using recyclable iodides (e.g., NH4I\text{NH}_4\text{I}) could improve sustainability .

Unexplored Reactivity

The amino group’s nucleophilicity remains underexploited. Potential modifications include:

  • Acylation to create prodrugs.

  • Coordination with transition metals for catalytic applications.

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